
Methyl 4-amino-3-(3-methoxyphenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-3-(3-methoxyphenyl)butanoate is an organic compound with the molecular formula C12H17NO3 This compound is characterized by the presence of an amino group, a methoxyphenyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(3-methoxyphenyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 4-aminobutyric acid.
Formation of Intermediate: The first step involves the condensation of 3-methoxybenzaldehyde with 4-aminobutyric acid to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Esterification: Finally, the amine is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-3-(3-methoxyphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methyl 4-amino-3-(3-methoxyphenyl)butanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in the study of metabolic pathways and cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitter analogs.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it valuable in the production of various chemical intermediates.
Mecanismo De Acción
The mechanism by which Methyl 4-amino-3-(3-methoxyphenyl)butanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-amino-3-phenylbutanoate: Lacks the methoxy group, which can affect its reactivity and biological activity.
Methyl 4-amino-3-(4-methoxyphenyl)butanoate: Similar structure but with the methoxy group in a different position, leading to different chemical and biological properties.
Methyl 4-amino-3-(3-hydroxyphenyl)butanoate: Contains a hydroxy group instead of a methoxy group, which can significantly alter its reactivity and interactions.
Uniqueness
Methyl 4-amino-3-(3-methoxyphenyl)butanoate is unique due to the specific positioning of the methoxy group on the phenyl ring. This positioning can influence its chemical reactivity and biological interactions, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
methyl 4-amino-3-(3-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H17NO3/c1-15-11-5-3-4-9(6-11)10(8-13)7-12(14)16-2/h3-6,10H,7-8,13H2,1-2H3 |
Clave InChI |
IPRUWHKJTNZXTO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(CC(=O)OC)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


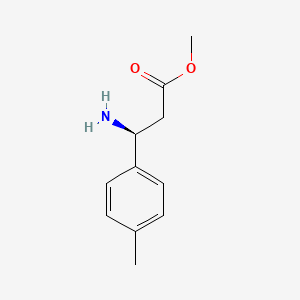
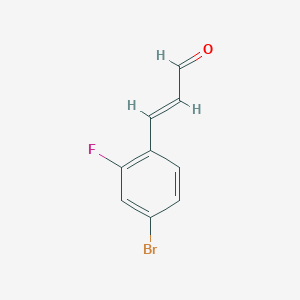

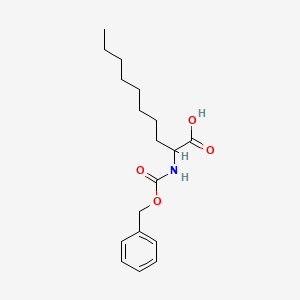

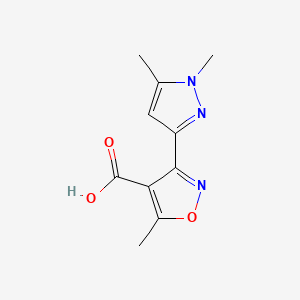
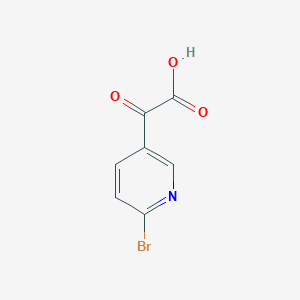
![1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride](/img/structure/B13544605.png)
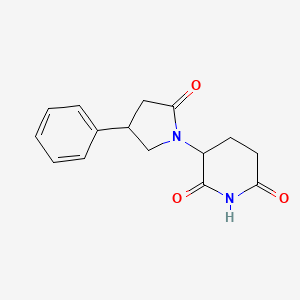
![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
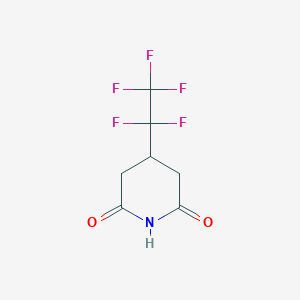
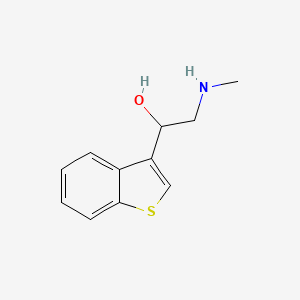
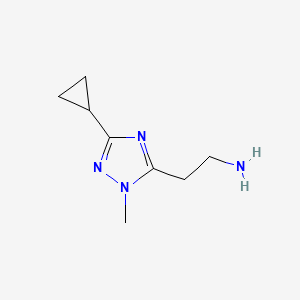
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B13544655.png)
